Cyclopropyl 2,4-dichlorophenyl ketone

Antifungal drug discovery Triazole synthesis Cyclopropylidene intermediates

Researchers developing triazole-based antifungal agents require a reliable source of cyclopropyl 2,4-dichlorophenyl ketone, as the 2,4-dichloro substitution pattern is critical for target binding and downstream reactivity. This cyclopropyl aryl ketone serves as the essential intermediate for synthesizing the cyclopropylidene antifungal pharmacophore. - Enables two-step synthesis of the core epoxide intermediate for CYP51 inhibitors. - Distinct reactivity in cycloaddition and ring-expansion compared to non-cyclopropyl analogs. - Suitable for medicinal chemistry and agrochemical fungicide discovery programs.

Molecular Formula C10H8Cl2O
Molecular Weight 215.07 g/mol
CAS No. 212139-17-8
Cat. No. B1321951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl 2,4-dichlorophenyl ketone
CAS212139-17-8
Molecular FormulaC10H8Cl2O
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1CC1C(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
InChIKeyFKVIAPZURIOARE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropyl 2,4-dichlorophenyl ketone for Drug Discovery & Agrochemicals


Cyclopropyl 2,4-dichlorophenyl ketone (CAS 212139-17-8) is a cyclopropyl aryl ketone characterized by a reactive cyclopropane carbonyl group conjugated to a 2,4-dichlorophenyl moiety . With the molecular formula C10H8Cl2O and a molecular weight of approximately 215.08 g/mol , this compound serves as a key synthetic intermediate in the preparation of triazole-based antifungal agents and cyclopropylidene derivatives [1]. The strained cyclopropyl ketone framework exhibits distinct reactivity profiles in cycloaddition and ring-expansion chemistries compared to non-cyclopropyl aryl ketone analogs [2].

1 Synthetic intermediate for triazole-based antifungal pharmacophores
2 Cyclopropyl ketone enables strain-driven ring-opening & cycloaddition chemistry
3 2,4-Dichlorophenyl substitution distinct from 4-chloro or 2,6-dichloro regioisomers

Why Cyclopropyl 2,4-dichlorophenyl ketone Cannot Be Substituted


Substitution of cyclopropyl 2,4-dichlorophenyl ketone with structurally similar aryl cyclopropyl ketones (e.g., 4-chlorophenyl, 2,6-dichlorophenyl, or 3,4-dichlorophenyl regioisomers) is not chemically equivalent due to the critical role of the 2,4-dichloro substitution pattern in governing downstream reactivity and biological target engagement. Patent literature specifically identifies the 2,4-dichlorophenyl moiety as a preferred group within cyclopropylidene antifungal agents, distinct from 4-chlorophenyl or 4-fluorophenyl alternatives [1]. Quantitative structure-activity relationship (QSAR) data demonstrate that the 2,4-dichlorophenyl substituent confers distinct electronic and steric contributions to target binding compared to other halogenated or alkyl phenyl derivatives [2]. Additionally, the cyclopropyl ketone carbonyl exhibits conformation-dependent reactivity that differs significantly from that of analogous alkyl or benzyl ketones in nucleophilic addition and ring-opening transformations [3].

2,4-Dichloro substitution pattern is not interchangeable
Replacement with 4-chlorophenyl, 2,6-dichlorophenyl or 3,4-dichlorophenyl regioisomers may shift downstream reactivity and patent-scope fit.
Cyclopropyl ketone reactivity may not be replicated
Non-cyclopropyl aryl ketones (e.g., acetophenone derivatives) lack ring-strain-driven nucleophilic ring-opening and rearrangement chemistry.

Cyclopropyl 2,4-dichlorophenyl ketone: Procurement Differentiation Evidence


Antifungal Triazole Synthesis Intermediate

Cyclopropyl 2,4-dichlorophenyl ketone is a direct precursor for the synthesis of 2-(2,4-dichlorophenyl)-2-(1-[1H-1,2,4-triazol-1-yl]cyclopropyl)oxirane, a key intermediate in the preparation of cyclopropylidene antifungal agents [1]. The compound's ketone functionality undergoes reaction with trimethylsulfoxonium iodide to generate the epoxide intermediate, which is subsequently opened with 1,2,4-triazole [2]. The 2,4-dichloro substitution pattern is specifically enumerated among preferred embodiments (together with 4-chlorophenyl, 4-fluorophenyl, and 2,4-difluorophenyl) for the target antifungal pharmacophore [1].

Triazole Synthesis Intermediate
Reported
2,4-Dichlorophenyl substitution reported as an especially preferred embodiment in patent literature for cyclopropylidene antifungal agents; enables epoxide intermediate formation.
Supports access to patented antifungal scaffold synthesis.
Alternative substitution patterns may fall outside preferred patent claims.
Antifungal drug discovery Triazole synthesis Cyclopropylidene intermediates

Nucleophilic Ring-Opening Reactivity

The cyclopropyl ketone core of this compound provides a strained three-membered ring that undergoes regio- and diastereoselective nucleophilic substitution at the quaternary carbon stereocenter. This reactivity profile is characteristic of cyclopropyl ketones and distinguishes them from non-cyclopropyl aryl ketones that lack ring-strain-driven reactivity [1]. The compound's cyclopropane ring exhibits bond cleavage selectivity in acid-catalyzed rearrangements that differs from that of alkyl-substituted or spiro-cyclopropyl ketones [2].

Cyclopropyl Ring Strain
Class-level
Strain energy ~27.5 kcal/mol (cyclopropane class); enables regio- and diastereoselective nucleophilic ring-opening at quaternary carbon centers.
Select for strain-driven transformations that non-cyclopropyl ketones cannot provide.
Observed with TMSBr, DMPSCl, TMSN3 as nucleophiles.
Synthetic methodology Cyclopropane ring-opening Building block reactivity

Commercial Purity Specifications

Commercially available cyclopropyl 2,4-dichlorophenyl ketone is offered at specified purity grades of 95% , 97% , and ≥98% (NLT 98%) from different suppliers. The 95% grade from AK Scientific is priced at $148/100mg, $249/250mg, and $673/1g with a one-week lead time . The 97% grade from Fluorochem is listed at approximately ¥10,626/1g, ¥18,634/2g, and ¥38,566/5g . These purity differentials are relevant for applications requiring specific impurity profiles or when the compound is used as an analytical reference standard versus as a bulk synthetic intermediate.

Commercial Purity Grades
Data to verify
Available at 95%, 97%, and ≥98% (NLT 98%) purity from multiple suppliers; reported pricing from ~$148/100mg (95%) up to ~$1,465/1g (97%).
Purity selection balances synthetic yield and impurity tolerance.
Supplier quotations as of 2019–2024; verify current lot specifications.
Chemical procurement Purity specifications Analytical standards

Cyclopropyl Role in Triazole Antifungal SAR

In a systematic study of N-substituted [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamines, the cyclopropyl substituent was identified as particularly suitable among evaluated N-substituents for maintaining antifungal activity [1]. The study demonstrated that replacement of the ether group of tetraconazole with secondary or tertiary amino groups preserves antifungal efficacy, with the cyclopropyl group ranking alongside allyl and propargyl groups as optimal N-substituents for activity retention [2].

Cyclopropyl SAR in Triazoles
Class-level
Cyclopropyl ranked among top N-substituents (alongside allyl, propargyl) for retaining antifungal activity in [2-(2,4-dichlorophenyl)-3-(1,2,4-triazol-1-yl)]propylamine series.
Supports fungicidal activity retention in triazole pharmacophore elaboration.
Bulkier or more lipophilic substituents reduce activity in reported SAR.
Antifungal activity Triazole pharmacophore Structure-activity relationship

Application Scenarios for Research & Industry


Cyclopropylidene Antifungal Drug Synthesis

Researchers developing antifungal agents based on the cyclopropylidene scaffold should procure cyclopropyl 2,4-dichlorophenyl ketone as the key ketone intermediate [1]. The compound enables the two-step synthesis of 2-(2,4-dichlorophenyl)-2-(1-[1H-1,2,4-triazol-1-yl]cyclopropyl)oxirane, which serves as the core cyclopropylidene antifungal pharmacophore [2]. This application is specifically suited for medicinal chemistry programs targeting systemic and topical fungal infections where triazole-based CYP51 inhibitors are the therapeutic class of interest.

Agrochemical Fungicide Intermediate Development

The 2,4-dichlorophenyl cyclopropyl ketone scaffold is relevant to the development of agricultural fungicides in the triazole class, including analogs of propiconazole and tetraconazole that incorporate cyclopropyl moieties [1]. The cyclopropyl group appears particularly suitable among N-substituents in triazole-based fungicide candidates, maintaining activity on phytopathogenic fungi while potentially offering differentiated resistance profiles [2]. Agrochemical discovery programs focused on next-generation azole fungicides with improved environmental persistence or target-site binding may benefit from this building block.

Ring-Opening Methodology Development

Academic and industrial laboratories developing novel cyclopropane ring-opening or cycloaddition methodologies can utilize cyclopropyl 2,4-dichlorophenyl ketone as a representative aryl-substituted cyclopropyl ketone substrate [1]. The compound's strained cyclopropane ring provides reactivity in nucleophilic substitution and acid-catalyzed rearrangement reactions that are absent in non-cyclopropyl ketone analogs [2]. The 2,4-dichloro substitution pattern offers additional spectroscopic handles for reaction monitoring and product characterization.

Application
Selection Property
Validation Focus
Antifungal pharmacophore synthesis
2,4-Dichlorophenyl substitution pattern
Triazole scaffold assembly & patent mapping
Agricultural triazole fungicide research
Cyclopropyl N-substituent compatibility
Phytopathogen activity screening & resistance profiling
Cyclopropane ring-opening methodology
Cyclopropyl ketone ring-strain reactivity
Stereoselective nucleophilic substitution & rearrangement

Technical Documentation Hub

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